molecular formula C23H18BrN3O2S B4730414 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

Cat. No. B4730414
M. Wt: 480.4 g/mol
InChI Key: WEOTZOJBUGKZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, BRD0705, and is a member of the benzimidazole family of compounds. In

Mechanism of Action

The mechanism of action of 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide involves binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones and other proteins involved in gene expression. This results in downregulation of genes that are involved in cell proliferation and survival, leading to anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. It has also been shown to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide in lab experiments is its specificity for the bromodomain of BRD4, which reduces the risk of off-target effects. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of new cancer therapies. Another area of interest is the development of new antibiotics and antiviral drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.

Scientific Research Applications

2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as an inhibitor of the protein BRD4, which is involved in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-cancer effects, making compounds that target this protein promising candidates for cancer therapy.

properties

IUPAC Name

2-[(6-benzoyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S/c1-14-7-9-18(17(24)11-14)25-21(28)13-30-23-26-19-10-8-16(12-20(19)27-23)22(29)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOTZOJBUGKZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

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